4-(3-Oxobutyl)phenyl valerate
Description
Classification within Organic Chemistry: Esters and Related Ketone-Containing Compounds
4-(3-Oxobutyl)phenyl valerate (B167501) is an organic compound that can be categorized based on its functional groups. ontosight.ai Primarily, it is an ester . Esters are a class of compounds derived from the reaction of a carboxylic acid and an alcohol. In this case, the ester is formed from valeric acid (a five-carbon carboxylic acid) and 4-(3-oxobutyl)phenol. ontosight.aismolecule.com The defining feature of an ester is the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to another carbon atom. ontosight.ai
Furthermore, the compound contains a ketone functional group within its structure, specifically in the 3-oxobutyl side chain attached to the phenyl ring. ontosight.aismolecule.com A ketone is characterized by a carbonyl group where the carbonyl carbon is bonded to two other carbon atoms. The presence of both an ester and a ketone group makes 4-(3-Oxobutyl)phenyl valerate a bifunctional compound, which can influence its reactivity and potential applications. ontosight.ai
Historical Context and Evolution of Research on Esters with Complex Alkyl Chains
The synthesis of esters is a foundational reaction in organic chemistry, with the Fischer-Speier esterification, first reported in 1895, being one of the earliest and most fundamental methods. This acid-catalyzed reaction between a carboxylic acid and an alcohol laid the groundwork for the synthesis of a vast array of esters. Initially, research focused on simple esters, often those with pleasant fragrances found in fruits and flowers.
As the field of organic synthesis evolved, so did the complexity of the target molecules. The mid-20th century saw the development of more sophisticated methods for creating chemical bonds, allowing for the synthesis of esters with more intricate alkyl and aryl groups. The drive to synthesize complex natural products and new pharmaceuticals spurred the development of milder and more selective esterification techniques.
The synthesis of esters containing additional functional groups, such as ketones, presented new challenges and opportunities. The presence of a ketone in the same molecule as a potential ester linkage required the use of protecting groups or highly selective reagents to avoid unwanted side reactions. The development of methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, provided a powerful tool for forming esters under mild conditions, even in the presence of other sensitive functional groups.
Research into compounds like this compound and its analogs is a continuation of this trend towards creating molecules with tailored properties. The ability to incorporate different functional groups into a single molecule allows chemists to fine-tune its electronic, steric, and biological properties for specific applications.
Structural Salience of the this compound Moiety in Chemical Research
The specific combination of the 4-(3-oxobutyl)phenyl group and the valerate chain in this compound gives the molecule a unique set of characteristics that are of interest in various areas of chemical research.
The 4-(3-oxobutyl)phenyl moiety is a key structural feature. The phenyl ring provides a rigid scaffold, while the 3-oxobutyl group introduces a ketone functionality. This ketone can participate in a variety of chemical reactions, such as reduction to an alcohol or as a site for nucleophilic attack. The position of the oxo group at the 3-position of the butyl chain is also significant, as it can influence the molecule's shape and interaction with biological targets. Analogs of this moiety are found in compounds with applications in agrochemicals and materials science. ontosight.ai For instance, related structures are explored for their potential insecticidal or fungicidal activities. ontosight.ai
The valerate ester portion of the molecule also plays a crucial role. The five-carbon chain of the valerate group contributes to the compound's lipophilicity, which can affect its solubility and ability to pass through biological membranes. The ester linkage itself can be a site for hydrolysis, potentially releasing the corresponding phenol (B47542) and valeric acid. This property is sometimes exploited in the design of prodrugs, where an ester is used to mask a more active part of a molecule until it is cleaved in the body. ontosight.ai
The interplay between the ketone and ester functionalities, mediated by the phenyl ring, makes this compound and its analogs interesting candidates for further investigation. Their unique structural features provide a platform for developing new molecules with specific and potentially useful properties.
Structure
3D Structure
Properties
CAS No. |
94202-15-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] pentanoate |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-15(17)18-14-10-8-13(9-11-14)7-6-12(2)16/h8-11H,3-7H2,1-2H3 |
InChI Key |
VULZZNWKMGTYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 3 Oxobutyl Phenyl Valerate
Esterification Pathways for 4-(3-Oxobutyl)phenyl Valerate (B167501) Synthesis
The formation of the ester linkage in 4-(3-Oxobutyl)phenyl valerate is the cornerstone of its synthesis. This is typically achieved by reacting 4-(4-hydroxyphenyl)butan-2-one with valeric acid or its derivatives. The main approaches to this esterification are detailed below.
Condensation Reactions: Acid-Catalyzed Approaches
The direct esterification of 4-(4-hydroxyphenyl)butan-2-one with valeric acid represents a classical and straightforward synthetic route. This reaction is an equilibrium process and is commonly catalyzed by strong mineral acids such as sulfuric acid or by solid acid catalysts. The acid catalyst protonates the carbonyl oxygen of valeric acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of the phenol (B47542). To drive the equilibrium towards the product, it is common practice to remove the water formed during the reaction, for instance, by azeotropic distillation. A blend of a borate and sulfuric acid has also been reported as an effective catalytic system for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com
| Catalyst Type | Example Catalyst | Key Features |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Strong proton source, readily available. Can lead to side reactions if not controlled. |
| Solid Acid | Sulfonated Silica (SiO₂-SO₃H) | Heterogeneous catalyst, easily separable from the reaction mixture, reusable. usp.brresearchgate.net |
| Mixed Catalyst | Boric Acid/Sulfuric Acid | Enables direct esterification of phenols with carboxylic acids. google.com |
Acyl Chloride-Mediated Esterification with Base Catalysis
A more reactive approach to synthesizing this compound involves the use of valeroyl chloride, an acyl chloride derivative of valeric acid. Phenols generally react more readily with acyl chlorides than with carboxylic acids. libretexts.orgyoutube.com This reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrogen chloride gas that is liberated. The reaction with unhindered phenols can be very efficient, often proceeding rapidly at low temperatures. researchgate.net Phase-transfer catalysis, using a catalyst like tetrabutylammonium chloride in a biphasic system, can also be employed to facilitate the reaction between the phenoxide ion and the acyl chloride. researchgate.net
| Reagent | Base/Catalyst | Reaction Conditions | Advantages |
| Valeroyl Chloride | Pyridine | Anhydrous conditions | Good yields, milder than acid catalysis for some substrates. |
| Valeroyl Chloride | Aqueous NaOH / Phase-Transfer Catalyst | Biphasic system (e.g., dichloromethane/water) | Fast reaction times, high yields for unhindered phenols. researchgate.net |
Novel Synthetic Routes and Green Chemistry Considerations
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for esterification. The use of solid acid catalysts, such as montmorillonite K-10 and KSF clays, under microwave irradiation and solvent-free conditions, has been shown to be effective for the esterification of phenols. researchgate.net These methods offer advantages such as reduced reaction times, higher yields, and the elimination of hazardous solvents. Another green approach involves the use of enzyme catalysts, such as lipases, which can perform esterifications in aqueous media. rsc.org While not specifically documented for this compound, these methodologies present promising avenues for its sustainable synthesis.
Functional Group Transformations and Derivatizations of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives. The primary sites for functional group transformations are the phenyl moiety and the valerate ester linkage.
Modifications of the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution, Halogenation, Nitration, Sulfonation)
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating valerate group. This directing group favors the substitution at the ortho and para positions relative to the ester linkage.
Halogenation: The hydroxyl group in phenols is a strong activating group, making them highly susceptible to halogenation. byjus.com Halogenation of phenols can occur even without a Lewis acid catalyst. byjus.comwikipedia.org For monosubstitution, milder conditions such as bromine in a non-polar solvent like carbon disulfide at low temperatures are employed. mlsu.ac.in
Nitration: Phenols are readily nitrated with dilute nitric acid at low temperatures to yield a mixture of ortho and para isomers. byjus.com The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.com Selective mononitration can be achieved using milder reagents or phase-transfer catalysts. ias.ac.inacs.org
Sulfonation: The sulfonation of phenols is a reversible reaction, and the product distribution is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in
Transformations of the Valerate Ester Linkage (e.g., Transesterification, Saponification)
The ester group is a versatile functional group that can undergo several transformations.
Reactions Involving the 3-Oxobutyl Ketone Functionality
The ketone group within the 3-oxobutyl side chain of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a wide range of derivatives by modifying the carbonyl group itself or the adjacent carbon atoms. Key transformations include reduction to alcohols, olefination via the Wittig reaction, alkylation at the α-carbon, and various nucleophilic addition reactions.
Reduction to Alcohols: The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 4-(3-hydroxybutyl)phenyl valerate. This transformation can be achieved using a variety of reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this purpose. Catalytic hydrogenation, employing catalysts such as Raney nickel or platinum on carbon under a hydrogen atmosphere, also achieves this reduction. The choice of reagent can be influenced by the desired selectivity and reaction conditions, as other functional groups in the molecule (like the ester) could potentially be affected by more powerful reducing agents like LiAlH₄.
Wittig Reactions: The Wittig reaction is a powerful method for converting ketones into alkenes with a high degree of regioselectivity. wikipedia.orgucla.edu This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org For this compound, this reaction would replace the carbonyl oxygen with a carbon-based substituent, creating a new carbon-carbon double bond. The structure of the resulting alkene depends on the specific ylide used. For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 4-(3-methylidenebutyl)phenyl valerate. The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. wikipedia.orgorganic-chemistry.org
Alkylation: The ketone functionality allows for alkylation at the α-carbon positions (the carbon atoms adjacent to the carbonyl). This is typically achieved by first forming an enolate ion through deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting enolate can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond. In the case of this compound, there are two potential sites for deprotonation: the methyl group (C2) and the methylene group (C4). Kinetically controlled deprotonation at low temperatures typically favors the formation of the enolate at the less-substituted C2 position.
Addition Reactions: The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. Grignard reagents (R-MgX), for example, can add to the ketone to produce tertiary alcohols after an acidic workup. This reaction provides another effective route for carbon-carbon bond formation. Other addition reactions include the formation of derivatives like hydrazones, oximes, and semicarbazones through reaction with hydrazine, hydroxylamine, or semicarbazide, respectively. These reactions are often used for the characterization and purification of ketones.
Table 1: Summary of Key Reactions of the Ketone Functionality
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Reduction | NaBH₄ or H₂/Catalyst | Secondary Alcohol | Converts the C=O group to a CH-OH group. |
| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene | Forms a C=C double bond at the position of the original carbonyl. wikipedia.orgucla.eduorganic-chemistry.org |
| Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Substituted Ketone | Adds an alkyl group to the carbon adjacent to the carbonyl. | | Grignard Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Tertiary Alcohol | Forms a new C-C bond and a hydroxyl group. | | Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | Condensation reaction forming a C=N-NH₂ group. |
Large-Scale Synthesis and Process Optimization for this compound
The industrial production of this compound requires a synthetic route that is efficient, scalable, and economically viable. A plausible large-scale strategy involves a two-step process starting from commercially available precursors: the synthesis of the key intermediate 4-(4-hydroxyphenyl)-2-butanone (B135659) (commonly known as Raspberry Ketone), followed by its esterification.
The synthesis of Raspberry Ketone itself can be achieved through various methods, including the Friedel-Crafts acylation of phenol with 4-chlorobutan-2-one or related synthons. researchgate.netnih.govchemguide.co.uk Alternatively, catalytic hydrogenation of 4-(4-hydroxyphenyl)-3-buten-2-one (obtained from the condensation of phenol and acetylacetone) is a common industrial route. The subsequent step is the esterification of the phenolic hydroxyl group of Raspberry Ketone with a valeryl derivative, such as valeroyl chloride or valeric anhydride, in the presence of a suitable catalyst or base to yield the final product.
Continuous Flow Reactor Systems for Enhanced Production
For large-scale manufacturing, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and consistency. flinders.edu.aursc.org A multi-step continuous flow system could be designed for the synthesis of this compound. zenodo.orguc.pt
In such a system, streams of reactants are continuously pumped and mixed in a reactor coil or packed bed, where the reaction occurs. zenodo.org For the proposed two-step synthesis, the first module could be dedicated to the formation of the Raspberry Ketone intermediate. The output from this reactor, potentially after in-line purification to remove byproducts or unreacted starting materials, would then be fed directly into a second reactor module. flinders.edu.au In this second module, the esterification reagent (e.g., valeroyl chloride) would be introduced to complete the synthesis.
The benefits of this approach include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle highly reactive intermediates. flinders.edu.auzenodo.org This level of control often leads to higher yields, improved purity, and a more reproducible process compared to batch synthesis. nih.gov
Optimization of Reaction Conditions for Improved Yields and Purity
Process optimization is crucial for maximizing the efficiency of large-scale synthesis. For the final esterification step, several parameters must be carefully optimized. Key variables include the choice of acylating agent, catalyst, solvent, reaction temperature, and stoichiometry of the reactants.
For instance, when using valeroyl chloride, a base such as pyridine or triethylamine is typically required to neutralize the HCl byproduct. Alternatively, using valeric anhydride might offer a cleaner reaction profile. The choice of catalyst is also critical; Lewis acids or Brønsted acids can catalyze the reaction, while acylation catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the process. Optimization involves systematically varying these parameters to find the conditions that provide the highest conversion of the starting material and the highest selectivity for the desired product, thereby minimizing the formation of impurities and simplifying downstream purification.
Table 2: Parameters for Optimization of the Esterification Step
| Parameter | Options | Impact on Process |
|---|---|---|
| Acylating Agent | Valeroyl Chloride, Valeric Anhydride | Affects reactivity, cost, and byproduct formation. |
| Catalyst/Base | Pyridine, Triethylamine, DMAP, Acid Catalysts | Influences reaction rate and can prevent side reactions. |
| Solvent | Dichloromethane, Toluene, Tetrahydrofuran | Affects solubility of reactants and reaction kinetics. |
| Temperature | 0 °C to reflux | Controls the rate of reaction versus the rate of decomposition or side reactions. |
| Molar Ratio | Stoichiometric or slight excess of acylating agent | Drives the reaction to completion but can increase cost and purification burden. |
Stereoselective Synthesis and Chiral Modifications of this compound Analogs
The ketone functionality in this compound is prochiral, meaning its reduction creates a chiral center at the C3 position, leading to the formation of (R)- and (S)-enantiomers of 4-(3-hydroxybutyl)phenyl valerate. The synthesis of single enantiomers is of great interest as different stereoisomers can have distinct biological activities and properties. leffingwell.com
Asymmetric reduction of the ketone is the most direct approach to obtaining these chiral alcohol analogs. This can be accomplished using either chiral chemical catalysts or biocatalysts (enzymes).
Catalytic Asymmetric Reduction: Chiral transition metal complexes, often based on ruthenium or rhodium with chiral ligands, are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. wikipedia.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane source to achieve high enantioselectivity. wikipedia.org
Biocatalytic Asymmetric Reduction: Enzymes, particularly ketone reductases from microorganisms like yeast, Pichia, or Lactobacillus, offer an environmentally friendly and highly selective alternative. nih.govnih.gov These biocatalysts can reduce 4-aryl-2-butanones with excellent conversion rates and very high enantiomeric excess (e.e.), often exceeding 99%. researchgate.netresearchgate.net The choice of microorganism or isolated enzyme can determine whether the (R)- or (S)-alcohol is produced, providing access to both enantiomers. For example, studies on the parent structure, 4-phenyl-2-butanone, have shown that biocatalysts can produce the corresponding (S)-alcohol with over 99% conversion and 99% e.e. researchgate.net
The development of these stereoselective methods allows for the creation of chirally pure analogs of this compound, enabling further investigation into their specific properties.
Table 3: Examples of Stereoselective Reduction of 4-Aryl-2-Butanone Substrates
| Catalyst/Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Lactobacillus paracasei | 4-phenyl-2-butanone | (S)-alcohol | >99% | researchgate.net |
| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-alcohol | 100% | nih.govresearchgate.net |
| TeSADH Enzyme Mutants | 4-aryl-2-butanones | (S)-alcohol | High | nih.gov |
| CBS Catalyst (Oxazaborolidine) | Prochiral Ketones | (R)- or (S)-alcohol | Generally >90% | wikipedia.org |
Chemical Reactivity, Reaction Mechanisms, and Stability of 4 3 Oxobutyl Phenyl Valerate
Hydrolysis Pathways and Ester Stability
The ester linkage in 4-(3-oxobutyl)phenyl valerate (B167501) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-(3-oxobutyl)phenol and valeric acid. This process can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide ion as the leaving group. The phenoxide ion is subsequently protonated by the solvent or upon acidic workup. The rate of alkaline hydrolysis is influenced by the electrophilicity of the carbonyl carbon; electron-withdrawing groups on the phenyl ring would typically increase the rate of hydrolysis. chemrxiv.orgrsc.org
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the phenol (B47542).
The stability of the ester is pH-dependent. In neutral or mildly acidic conditions, the rate of hydrolysis is generally slow. However, under strongly acidic or, more significantly, basic conditions, the rate of hydrolysis increases substantially. stanford.edu The stability is also affected by temperature, with higher temperatures accelerating the hydrolysis rate.
Table 1: Products of 4-(3-Oxobutyl)phenyl Valerate Hydrolysis
| Reactant | Conditions | Product 1 | Product 2 |
|---|
Oxidation Reactions of the Ketone and Aromatic Moieties
The ketone and the alkyl side-chain on the aromatic ring are potential sites for oxidation.
The ketone functional group is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. More relevant is the oxidation of the alkyl portion of the 3-oxobutyl group.
The benzylic position (the carbon atom of the butyl group attached to the phenyl ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side-chain. libretexts.orgmasterorganicchemistry.com Under vigorous conditions (e.g., hot, alkaline KMnO₄ followed by acidification), the entire 3-oxobutyl side-chain can be cleaved and oxidized to a carboxylic acid group, resulting in the formation of 4-(valeryloxy)benzoic acid. masterorganicchemistry.com
The aromatic ring itself is generally stable to oxidation but can be degraded under very harsh oxidative conditions. The presence of the activating valeryloxy group and the deactivating (by induction) but an ortho, para-directing oxobutyl group complicates its reactivity towards oxidative degradation.
Table 2: Potential Oxidation Products
| Oxidizing Agent | Reaction Site | Potential Product(s) |
|---|---|---|
| Hot, alkaline KMnO₄ | Benzylic position of the 3-oxobutyl group | 4-(Valeryloxy)benzoic acid |
Reduction Chemistry of the 3-Oxobutyl Group
The ketone carbonyl in the 3-oxobutyl group is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols. masterorganicchemistry.comyoutube.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate, typically by the alcoholic solvent or during an aqueous workup, yields the secondary alcohol, 4-(3-hydroxybutyl)phenyl valerate. chemguide.co.ukreddit.com
Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but could potentially reduce the ester group as well, leading to a mixture of products. Therefore, for the selective reduction of the ketone, NaBH₄ is the preferred reagent.
Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, or Ni), can also reduce the ketone. However, this method might also lead to the reduction of the aromatic ring under more forceful conditions (high pressure and temperature).
Table 3: Common Reagents for the Reduction of the Ketone
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Sodium borohydride (NaBH₄) | 4-(3-Hydroxybutyl)phenyl valerate | High for ketone over ester |
| Lithium aluminum hydride (LiAlH₄) | Can reduce both ketone and ester | Low |
Electrophilic and Nucleophilic Reactions of the Phenyl Ring and Carbonyl Centers
The structure of this compound contains multiple sites for electrophilic and nucleophilic attack.
Nucleophilic Acyl Substitution: The carbonyl carbon of the valerate ester is an electrophilic center and is susceptible to nucleophilic attack, as seen in the hydrolysis reactions (Section 3.1). Other nucleophiles, such as ammonia (B1221849) or amines, can react via aminolysis to form amides, displacing the 4-(3-oxobutyl)phenoxide leaving group.
Nucleophilic Addition: The carbonyl carbon of the ketone is also electrophilic and can undergo nucleophilic addition reactions. Besides the addition of hydride ions (reduction), it can react with organometallic reagents (e.g., Grignard reagents) or cyanide ions.
Thermal and Photochemical Degradation Pathways of this compound
Exposure to heat and light can induce degradation of this compound through various pathways.
Thermal Degradation: At elevated temperatures, the primary site of thermal decomposition is often the ester linkage. Pyrolysis of esters can proceed through several mechanisms. One common pathway for esters with an available beta-hydrogen in the alcohol portion (which is not the case here, as it's a phenyl ester) is a syn-elimination. For aromatic esters, random cleavage of the ester linkage is a more likely pathway, which can initiate further radical reactions. dtic.mil The ether linkage (C-O) between the phenyl ring and the ester group is a potential point of scission. Thermal degradation of aromatic polyesters often begins with the cleavage of the ester linkage at temperatures above 350°C. researchgate.net The 3-oxobutyl side chain may also undergo thermal fragmentation.
Photochemical Degradation: Aromatic ketones are known to be photochemically active. Upon absorption of UV light, the ketone can be excited to a singlet or triplet state. This excited state can then undergo various reactions. A common photochemical reaction for ketones with gamma-hydrogens (which are present in the 3-oxobutyl group) is the Norrish Type II reaction. This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave between the alpha and beta carbons to yield a smaller ketone (acetone) and a phenyl vinyl ether derivative. The phenyl ester moiety can also absorb UV light, potentially leading to photo-Fries rearrangement or cleavage of the ester bond.
Advanced Analytical Methodologies and Spectroscopic Characterization of 4 3 Oxobutyl Phenyl Valerate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 4-(3-Oxobutyl)phenyl valerate (B167501), both liquid and gas chromatography techniques are applicable, each with its own set of methodologies and advantages.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like 4-(3-Oxobutyl)phenyl valerate. The development of a robust HPLC method requires the systematic optimization of several parameters to achieve adequate separation and quantification.
Due to the limited availability of published, validated HPLC methods specifically for this compound, a method can be adapted from that of a structurally similar compound, 4-(3-Oxobutyl)phenyl butyrate (B1204436). sielc.com The primary difference lies in the length of the ester alkyl chain, which is expected to result in a slightly longer retention time for the valerate analogue under reversed-phase conditions.
A typical reversed-phase HPLC (RP-HPLC) method for this compound would involve a C18 or a more polar-embedded column to provide alternative selectivity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure peak sharpness. sielc.com
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. sielc.com A validated HPLC method for this compound can be readily transferred to a UPLC system to leverage these benefits. This transfer would necessitate adjustments to the flow rate and gradient conditions to accommodate the smaller column dimensions and particle size. The primary advantage of UPLC in this context is the significant reduction in run time and solvent consumption, making it a more efficient method for high-throughput analysis.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its boiling point may be high for direct GC analysis without risking thermal degradation. Therefore, derivatization is a common strategy to increase the volatility and thermal stability of the analyte.
For the ketone functional group in this compound, oximation is a suitable derivatization technique. This involves reacting the ketone with an o-alkylhydroxylamine hydrochloride to form a more volatile oxime derivative. For the ester group, while generally stable, transesterification could be employed if needed, though it is less common for this type of analysis.
The derivatized sample would then be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.
Table 2: Potential GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C or MS |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of chemical compounds. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.
For LC-MS analysis of this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable soft ionization techniques.
ESI-MS : This technique is particularly effective for polar molecules and those that can be readily ionized in solution. For this compound, ESI in positive ion mode would likely produce the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The presence of the carbonyl and ester oxygen atoms provides sites for protonation.
APCI-MS : APCI is well-suited for less polar, thermally stable compounds with lower molecular weights. wikipedia.org It involves the ionization of the analyte in the gas phase. For this compound, APCI would also be expected to generate a prominent protonated molecule [M+H]⁺. researchgate.net Given the compound's structure, APCI could be a robust ionization method, particularly at higher HPLC flow rates. nationalmaglab.org
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.
For the [M+H]⁺ ion of this compound (C₁₅H₂₀O₃, monoisotopic mass: 248.14 g/mol ), several fragmentation pathways can be predicted based on the functional groups present: epa.gov
Loss of the valeric acid moiety: A common fragmentation pathway for phenyl esters is the neutral loss of the carboxylic acid, which in this case would be valeric acid (C₅H₁₀O₂), leading to a fragment ion corresponding to the 4-vinylphenol cation.
McLafferty Rearrangement: The oxobutyl side chain can undergo a McLafferty rearrangement, leading to the neutral loss of acetone and the formation of a characteristic fragment ion.
Cleavage of the ester bond: Scission of the ester bond can occur, leading to the formation of an acylium ion from the valerate moiety and a fragment corresponding to the 4-(3-oxobutyl)phenol cation.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 249.15 | 147.08 | C₅H₁₀O₂ (Valeric Acid) |
| 249.15 | 191.11 | C₃H₆O (Acetone) |
| 249.15 | 85.06 | C₉H₁₀O₂ (4-(3-oxobutyl)phenol) |
| 249.15 | 177.09 | C₅H₈O (Valeryl radical loss - less common) |
By carefully analyzing the fragments produced, the connectivity of the atoms within the molecule can be confirmed, providing unambiguous structural identification.
Ion Mobility Spectrometry (IMS-MS) for Collision Cross Section (CCS) Determination
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the structural characterization of molecules. It adds another dimension of separation to conventional mass spectrometry by differentiating ions based on their size, shape, and charge as they drift through a gas-filled chamber. The resulting parameter, the Collision Cross Section (CCS), is a measure of the ion's rotationally averaged surface area and provides valuable insights into its three-dimensional structure.
Table 1: Predicted Collision Cross Section (CCS) Data and Related Parameters for this compound
| Parameter | Predicted Value/Range | Notes |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | |
| Monoisotopic Mass | ~248.14 Da | |
| Ion Adduct | [M+H]⁺, [M+Na]⁺ | Common adducts in positive ion mode ESI-MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in this compound can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the valerate and the 3-oxobutyl moieties, as well as the aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (multiplicities) reveal the number of neighboring protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment |
|---|---|---|---|---|
| H-a | ~0.95 | Triplet (t) | 3H | CH₃ of valerate |
| H-b | ~1.40 | Sextet | 2H | CH₂ of valerate |
| H-c | ~1.70 | Quintet | 2H | CH₂ of valerate |
| H-d | ~2.55 | Triplet (t) | 2H | CH₂ adjacent to ester C=O |
| H-e | ~2.15 | Singlet (s) | 3H | CH₃ of oxobutyl |
| H-f | ~2.80 | Triplet (t) | 2H | CH₂ adjacent to ketone C=O |
| H-g | ~2.95 | Triplet (t) | 2H | Benzylic CH₂ |
| H-h, H-h' | ~7.10 | Doublet (d) | 2H | Aromatic protons ortho to ester |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-1 | ~14.0 | CH₃ of valerate |
| C-2 | ~22.5 | CH₂ of valerate |
| C-3 | ~27.0 | CH₂ of valerate |
| C-4 | ~34.5 | CH₂ adjacent to ester C=O |
| C-5 | ~172.0 | Ester C=O |
| C-6 | ~150.0 | Aromatic C attached to ester |
| C-7, C-7' | ~122.0 | Aromatic CH ortho to ester |
| C-8, C-8' | ~130.0 | Aromatic CH meta to ester |
| C-9 | ~138.0 | Aromatic C attached to oxobutyl |
| C-10 | ~30.0 | Benzylic CH₂ |
| C-11 | ~45.0 | CH₂ adjacent to ketone C=O |
| C-12 | ~208.0 | Ketone C=O |
To confirm the assignments from one-dimensional NMR, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the valerate and oxobutyl chains. For instance, correlations would be expected between H-a/H-b, H-b/H-c, H-c/H-d, and H-f/H-g.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include the correlation from the benzylic protons (H-g) to the aromatic carbons and the ketone carbonyl (C-12), and from the protons adjacent to the ester carbonyl (H-d) to the ester carbonyl carbon (C-5) and the aromatic carbon attached to the ester (C-6).
Table 4: Expected Key 2D NMR Correlations for this compound
| Experiment | Key Expected Correlations | Information Provided |
|---|---|---|
| COSY | H-a ↔ H-b, H-b ↔ H-c, H-c ↔ H-d; H-f ↔ H-g | Confirms proton-proton coupling networks in the aliphatic chains. |
| HSQC | H-a ↔ C-1, H-b ↔ C-2, H-c ↔ C-3, H-d ↔ C-4, H-e ↔ C-13, H-f ↔ C-11, H-g ↔ C-10, H-h ↔ C-7, H-i ↔ C-8 | Links each proton to its directly bonded carbon. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups. The aromatic ring will also give rise to characteristic C=C stretching and C-H bending vibrations.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1760 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1200-1100 | Strong | C-O stretch (ester) |
| ~3050 | Medium | C-H stretch (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The phenyl ring in this compound acts as a chromophore, and its absorption is influenced by the attached ester and oxobutyl groups.
Table 6: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|
Preparative Scale Isolation and Purification Techniques
The isolation and purification of this compound on a preparative scale are crucial for obtaining a high-purity sample for further studies. Common techniques employed for the purification of compounds with similar polarity and functionality include preparative column chromatography and preparative high-performance liquid chromatography (HPLC).
Preparative Column Chromatography: This technique is a widely used method for the purification of multi-gram quantities of compounds. For this compound, a normal-phase separation using silica gel as the stationary phase and a solvent system such as a hexane/ethyl acetate (B1210297) gradient would likely be effective. The separation is based on the differential adsorption of the compound and impurities to the silica gel.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This technique separates compounds based on their hydrophobicity. Preparative HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for the final purification step.
The choice of purification technique depends on the required purity and the scale of the synthesis. A combination of these methods is often employed to achieve the desired level of purity.
Theoretical Chemistry and Computational Studies of 4 3 Oxobutyl Phenyl Valerate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in understanding the distribution of electrons within a molecule and predicting its chemical behavior. These methods, such as Density Functional Theory (DFT), allow for the computation of various molecular properties that are difficult to determine experimentally.
The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For the closely related analog, raspberry ketone, computational studies have determined the HOMO-LUMO energy gap to be approximately 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. nih.govnih.govacs.orgulster.ac.uk Analysis of the frontier molecular orbitals for raspberry ketone indicates that the HOMO is primarily localized on the phenyl ring and the hydroxyl group, while the LUMO is concentrated around the carbonyl group of the butanone side chain. This distribution suggests that the phenyl ring is susceptible to electrophilic attack, and the carbonyl carbon is prone to nucleophilic attack. nih.govnih.govacs.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap (ΔE) | ~7.8 |
Data based on computational analysis of the analog 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone) in an aqueous environment. nih.govnih.govacs.orgulster.ac.uk
The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The EPS map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors represent different values of the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
In studies of the analog raspberry ketone, the EPS map reveals a significant negative potential (red) around the oxygen atom of the carbonyl group, indicating a high electron density and a likely site for interaction with electrophiles. acs.org Conversely, the hydrogen atom of the phenolic hydroxyl group and the protons on the phenyl ring exhibit a positive potential (blue), suggesting these are electron-deficient regions that could interact with nucleophiles. acs.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules, as well as their interactions with biological macromolecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 4-(3-Oxobutyl)phenyl valerate (B167501), with its flexible valerate and oxobutyl side chains, a multitude of conformations are possible. Computational methods can be employed to identify the low-energy conformers and to map the potential energy surface, or energy landscape, which provides a comprehensive view of the conformational possibilities and their relative stabilities. A computational study on raspberry ketone revealed the existence of three low-energy conformers, with the most stable conformer exhibiting a non-planar arrangement where the phenyl ring is inclined relative to the butan-2-one substituent. ulster.ac.uk
Ligand-protein docking is a molecular modeling technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential binding modes and estimating the binding affinity of a compound. While specific docking studies for 4-(3-Oxobutyl)phenyl valerate are not documented in the available literature, such studies on its analogs could provide insights into its potential biological targets. For instance, docking studies of raspberry ketone and its derivatives could be performed with various enzymes or receptors to explore their potential interactions and biological activities.
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its receptor over time. Following a docking study, MD simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately. These simulations model the atomic motions of the ligand-receptor complex, providing valuable information on the conformational changes and the key intermolecular interactions that stabilize the complex. No specific molecular dynamics simulation studies for this compound or its direct analogs in complex with a biological target were identified in the reviewed literature.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, Mass Spectral Fragmentation)
Computational chemistry methods are invaluable for predicting the spectroscopic properties of molecules like this compound, providing insights that aid in structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the electronic environment of each nucleus. The molecule possesses distinct structural motifs—a para-substituted benzene ring, a valerate ester group, and a 3-oxobutyl ketone group—each with characteristic chemical shift ranges.
¹H NMR: The aromatic protons on the phenyl ring are expected to appear as two doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the valerate chain and the oxobutyl chain will appear in the aliphatic region. The methylene protons adjacent to the ester oxygen and the ketone carbonyl will be shifted downfield compared to standard alkane protons.
¹³C NMR: The carbon signals for the two carbonyl groups (ester and ketone) are expected to be the most downfield, typically appearing in the 170-210 ppm range. pdx.edu Aromatic carbons absorb in the 100-150 ppm region, while the aliphatic carbons of the side chains will be found in the upfield region.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift Range (ppm) |
|---|---|
| Aromatic (phenyl ring) | 7.0 - 7.5 |
| Methylene adjacent to ester C=O | 2.4 - 2.6 |
| Methylene adjacent to ketone C=O | 2.8 - 3.0 |
| Methylene on butyl chain | 2.1 - 2.3 |
| Methylene adjacent to phenyl ring | 2.9 - 3.1 |
| Other aliphatic methylenes | 1.4 - 1.8 |
| Terminal methyl (valerate) | 0.9 - 1.0 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift Range (ppm) |
|---|---|
| Ketone Carbonyl (C=O) | 190 - 210 |
| Ester Carbonyl (C=O) | 170 - 180 |
| Aromatic (phenyl ring) | 120 - 155 |
| Methylene adjacent to ester C=O | 30 - 40 |
| Methylene adjacent to ketone C=O | 40 - 50 |
| Methylene adjacent to phenyl ring | 35 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be dominated by strong absorption bands from its two carbonyl groups. libretexts.org The exact position of the C=O stretching vibration can help distinguish between the ester and ketone functionalities. orgchemboulder.com
Ester C=O Stretch: Saturated aliphatic esters typically show a strong absorption band in the range of 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub
Ketone C=O Stretch: Saturated aliphatic ketones absorb strongly around 1715 cm⁻¹. pg.edu.plspectroscopyonline.com
C-O Stretches: The ester group will also exhibit C-O stretching bands, typically between 1000 and 1300 cm⁻¹.
Aromatic Ring: Vibrations from the benzene ring will produce characteristic peaks, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations. pressbooks.pub
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ketone | C=O Stretch | 1710 - 1725 | Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectral Fragmentation
The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be dictated by the functional groups present.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.
McLafferty Rearrangement: The 3-oxobutyl group contains gamma-hydrogens relative to the ketone carbonyl, making it susceptible to McLafferty rearrangement, which would lead to the loss of a neutral propene molecule.
Ester Fragmentation: A significant fragmentation pathway for phenyl valerate involves hydrogen rearrangement to the phenolic oxygen, resulting in a base peak corresponding to the phenol (B47542) ion (m/z 94). rsc.org This pathway is likely to be significant for this compound as well, leading to a fragment ion corresponding to 4-(3-oxobutyl)phenol. Other common ester fragmentations include the loss of the alkoxy group or the entire ester side chain.
Predicted Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 248 | [M]⁺ | Molecular Ion |
| 205 | [M - C₃H₇]⁺ | Alpha-cleavage at the ketone |
| 163 | [M - C₅H₉O]⁺ | Cleavage of the ester acyl group |
| 152 | [HOC₆H₄CH₂CH₂COCH₃]⁺ | Cleavage of the valerate ester group with H-transfer |
| 94 | [C₆H₅OH]⁺ | Rearrangement and cleavage, characteristic of phenyl esters rsc.org |
| 85 | [C₅H₉O]⁺ | Valeryl cation |
| 71 | [C₄H₇O]⁺ | Butanoyl cation from ketone cleavage |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of Related Esters and Ketones
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.netnih.gov These computational tools are widely used in chemistry and drug discovery to predict the characteristics of new molecules. frontiersin.org For a compound like this compound, which contains both ester and ketone functionalities, QSAR and QSPR studies on related molecules can provide valuable predictive insights.
Research Findings on Related Esters and Ketones
Several studies have focused on developing QSAR and QSPR models for esters and ketones to predict a variety of endpoints.
Prediction of Physicochemical Properties (QSPR):
Acidity of Ketones: A QSPR model was successfully developed to predict the acidities (pKa) of forty-eight ketones in DMSO. scirp.org The model, built using stepwise multiple linear regression, demonstrated good statistical significance and predictive power (r² = 0.91), proving useful for understanding biophysical properties and reaction rates. researchgate.netscirp.org
Boiling Points: QSPR models have been created to predict the normal boiling points of acyclic carbonyl compounds, including aldehydes, ketones, and esters. cedia.edu.ecresearchgate.net These models use variable molecular descriptors to correlate structure with boiling point, showing the utility of flexible descriptors for accurate predictions. researchgate.net
Prediction of Biological Activities (QSAR):
Aroma and Flavor: QSAR models have been applied to aroma compounds, including esters and ketones found in beverages like Huangjiu (Chinese rice wine). nih.govresearchgate.net These models were developed to predict flavor thresholds based on the compounds' quantum structure parameters, achieving high accuracy for alcohols and acids. nih.gov Such models can help in understanding flavor regulation on a molecular basis. researchgate.net
Binding Affinity: For a series of 3-beta-(p-substituted phenyl)tropane-2-beta-carboxylic acid methyl esters, QSAR and Comparative Molecular Field Analysis (CoMFA) studies were conducted to correlate their structural features with binding affinity to the cocaine binding site. nih.gov While traditional QSAR gave low correlations, the 3D-QSAR CoMFA study yielded a correlation with high predictive value. nih.gov
Antitumor Activity: The antitumor activity of certain prodrugs has been studied using QSAR, employing methods like density functional theory (DFT) and molecular mechanics. researchgate.net
These studies highlight the power of QSAR and QSPR to model diverse properties of ketones and esters. By calculating various molecular descriptors (e.g., topological, electronic, steric), robust predictive models can be built for properties ranging from fundamental physicochemical characteristics to complex biological activities.
Summary of QSAR/QSPR Studies on Related Esters and Ketones
| Study Focus | Compound Class | Property/Activity Modeled | Key Findings & Model Performance |
|---|---|---|---|
| Acidity Prediction researchgate.netscirp.org | Ketones | pKa in DMSO | A statistically significant linear regression model was built (r² = 0.91, q² = 0.86). |
| Boiling Point Prediction cedia.edu.ecresearchgate.net | Aldehydes, Ketones, Esters | Normal Boiling Point | Models using flexible molecular descriptors provided accurate predictions. |
| Aroma Threshold Prediction nih.govresearchgate.net | Alcohols, Acids, Esters | Flavor Thresholds in Huangjiu | QSAR models showed high accuracy for predicting thresholds of alcohols (R² = 0.978) and acids (R² = 0.987). |
Mechanistic Biological Interactions and Biochemical Modulation by 4 3 Oxobutyl Phenyl Valerate Analogs
In Vitro Enzyme Inhibition and Activation Studies
Based on the known interactions of its structural analogs, 4-(3-Oxobutyl)phenyl valerate (B167501) is predicted to primarily interact with esterases.
Esterases: The phenyl valerate moiety strongly suggests that esterases are primary enzymatic targets. Phenyl valerate is a well-established substrate for several serine esterases, most notably Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BuChE) researchgate.netnih.govmmsl.cz. NTE is a crucial enzyme in the nervous system, and its inhibition by certain organophosphorus compounds is linked to organophosphate-induced delayed neuropathy (OPIDN) acs.orguzh.ch. Phenyl valerate is the standard substrate used in assays to measure NTE activity acs.orgoup.com.
Human BuChE has also been shown to hydrolyze phenyl valerate, indicating that it is a substrate for this enzyme as well researchgate.netnih.gov. The hydrolysis of phenyl valerate by these esterases suggests that 4-(3-Oxobutyl)phenyl valerate would likely also be recognized and processed by these enzymes. The presence of the 4-(3-oxobutyl) substituent on the phenyl ring may influence the binding affinity and hydrolysis rate compared to the unsubstituted phenyl valerate.
Kinases and Oxidoreductases: There is currently no direct evidence to suggest that this compound or its close analogs are significant inhibitors or activators of kinases or oxidoreductases.
Studies on phenyl valerate provide detailed insights into the kinetics of its interaction with esterases, which can be extrapolated to its 4-(3-oxobutyl) substituted analog.
The hydrolysis of phenyl valerate by human butyrylcholinesterase (hBuChE) has been characterized, with estimated K_M and k_cat values of approximately 0.52-0.72 µM and 45,900-49,200 min⁻¹, respectively nih.gov. This indicates a high affinity and rapid turnover of the substrate by the enzyme. Kinetic studies have revealed that the interaction is complex, not always following classic Michaelis-Menten kinetics and suggesting the possibility of multiple binding sites or allosteric effects nih.gov.
The inhibition of NTE by organophosphates is a well-studied process involving the phosphorylation of the active site serine uzh.ch. Phenyl valerate is used as a substrate to measure the residual activity of NTE after exposure to inhibitors acs.orgoup.com. While this compound itself is not a known inhibitor, its interaction as a substrate would be mechanistically similar to phenyl valerate, involving the formation of an acyl-enzyme intermediate.
| Parameter | Value | Reference |
|---|---|---|
| K_M | 0.52 - 0.72 µM | nih.gov |
| k_cat | 45,900 - 49,200 min⁻¹ | nih.gov |
Receptor Binding and Modulation Assays (in vitro)
There is a lack of direct experimental data from receptor binding and modulation assays for this compound.
No specific ligand-receptor interaction profiles for this compound have been published. The structural component derived from raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, has been investigated for various biological activities, but specific receptor binding assays are not widely reported nih.govhealthline.com.
Currently, there is no evidence to suggest that this compound acts as an allosteric modulator. While complex kinetics in the interaction of phenyl valerate with BuChE could hint at allosteric effects, this has not been definitively established for the valerate ester itself nih.gov.
Cellular Signaling Pathway Modulation (in vitro)
Direct studies on the modulation of cellular signaling pathways by this compound are not available. However, research on raspberry ketone, the phenolic precursor to the 4-(3-oxobutyl)phenyl moiety, offers some speculative insights into potential cellular effects.
Raspberry ketone has been reported to influence lipid metabolism in adipocytes acs.org. In vitro studies have shown that it can reduce lipid accumulation in 3T3-L1 adipocytes and downregulate the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ) acs.org. These transcription factors are critical regulators of adipogenesis and lipid metabolism.
Furthermore, raspberry ketone has been suggested to increase the release of adiponectin, a hormone that helps regulate metabolism healthline.com. Some studies also indicate that raspberry ketone may exert its effects by making fat cells more susceptible to the fat-burning hormone norepinephrine (B1679862) healthline.com. The hepatoprotective activity of raspberry ketone has been linked to the inhibition of the NF-κB/TNF-α/caspase axis and mitochondrial apoptosis in response to chemical-induced liver injury nih.gov.
Investigation of Intracellular Signaling Cascades (e.g., MAPK pathway regulation)
Direct studies detailing the specific interactions of this compound with intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively documented in current literature. However, the biological activity of its core structure, 4-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone, provides a basis for hypothesized mechanisms. Raspberry Ketone has been reported to exert anti-inflammatory and antioxidant effects. nih.govmdpi.com A key mechanism suggested for these effects is the activation of peroxisome proliferator-activated receptor-α (PPAR-α). nih.gov
PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Its activation can influence various signaling pathways. For instance, the antioxidant properties of Raspberry Ketone have been linked to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), a process that can be promoted by PPAR-α activation. mdpi.com As a pro-drug or analog, this compound would likely be hydrolyzed in vivo to release Raspberry Ketone. Therefore, it is plausible that its effects on intracellular signaling would be mediated through the subsequent actions of Raspberry Ketone on targets such as PPAR-α, which in turn could modulate downstream inflammatory and metabolic signaling pathways.
Phenotypic Cellular Assays with Mechanistic Endpoints
Specific phenotypic cellular assays for this compound are not widely published. However, studies on its parent compound, Raspberry Ketone, have utilized various cellular models to elucidate its biological effects. These assays provide a framework for investigating the valerate analog.
Furthermore, in cellular models of liver toxicity, Raspberry Ketone demonstrated protective effects by reducing fat deposition and preventing necrosis in hepatocytes. nih.gov The underlying mechanism is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities, which are potentially mediated by PPAR-α activation. nih.gov Phenotypic assays for this compound would likely focus on similar endpoints, such as lipid accumulation, cell viability under oxidative stress, and the expression of relevant metabolic and inflammatory markers to determine if the valerate ester modification alters the potency or duration of these cellular effects.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The structure-activity relationship (SAR) for this compound and its analogs can be understood by systematically analyzing the contribution of its three primary structural components: the ester moiety, the 3-oxobutyl chain, and the phenyl ring.
Impact of Ester Moiety Variations on Biological Activity
The ester moiety is a critical determinant of the compound's physicochemical properties, particularly its lipophilicity, which influences absorption, distribution, and interaction with biological targets. Varying the length of the ester's alkyl chain directly modulates these properties. The progression from an acetate (B1210297) to a valerate ester represents a systematic increase in chain length and, consequently, hydrophobicity.
An increase in alkyl chain length is known to correlate with an increase in the biological activity of some compounds, often up to an optimal length, after which activity may decline. nih.govnih.gov This is frequently attributed to enhanced membrane permeability and improved binding in hydrophobic pockets of enzymes or receptors. The increased lipophilicity of the valerate ester compared to the acetate or butyrate (B1204436) analogs could lead to greater cellular uptake. nih.govsmolecule.com However, excessively long chains can also lead to decreased aqueous solubility or steric hindrance at the target site. researchgate.net The valerate moiety in this compound, with its five-carbon chain, provides a balance of increased lipophilicity while likely maintaining sufficient solubility for biological activity. smolecule.com
| Compound Name | Ester Moiety | Structure | Molecular Formula | LogP (Predicted) |
|---|---|---|---|---|
| 4-(3-Oxobutyl)phenyl acetate | Acetate (-C(O)CH₃) | ![]() | C₁₂H₁₄O₃ | 1.7 |
| 4-(3-Oxobutyl)phenyl butyrate | Butyrate (-C(O)(CH₂)₂CH₃) | ![]() | C₁₄H₁₈O₃ | 2.7 |
| This compound | Valerate (-C(O)(CH₂)₃CH₃) | ![]() | C₁₅H₂₀O₃ | 3.1 |
Influence of the 3-Oxobutyl Chain Modifications
The 3-oxobutyl chain is a key pharmacophore of the molecule. Its length, the position of the ketone, and the ketone group itself are crucial for biological activity. The four-carbon chain acts as a specific spacer between the phenyl ring and the terminal methyl ketone. Modifications to this chain, such as shortening, lengthening, or branching, would likely alter the molecule's spatial conformation and its ability to fit into a receptor or enzyme active site. nih.gov
The ketone at the 3-position is a critical feature, serving as a hydrogen bond acceptor and a site for metabolic transformation. smolecule.com Reduction of this ketone to a secondary alcohol (forming raspberry alcohol) is a primary metabolic pathway for the parent compound, Raspberry Ketone. nih.gov Therefore, replacing the ketone with another functional group (e.g., an alcohol, amine, or alkyl group) would fundamentally change the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, leading to a significantly different biological profile.
Role of Phenyl Ring Substituents on Molecular Interactions
The phenyl ring serves as the central scaffold for the molecule. Substituents on the ring can profoundly influence the molecule's electronic properties and steric profile, thereby affecting its interactions with biological targets. libretexts.orgmsu.edu In this compound, the ester and oxobutyl groups are in a para (1,4) arrangement, which dictates a specific molecular geometry.
The ester-linked oxygen atom acts as an electron-donating group through resonance, which activates the ring towards certain interactions. libretexts.orgvedantu.com The introduction of additional substituents on the phenyl ring would modulate its properties. For example:
Electron-withdrawing groups (e.g., halogens like -F, -Cl; or nitro groups like -NO₂) would decrease the electron density of the ring, potentially altering binding affinity to target proteins. msu.eduscience.gov
Electron-donating groups (e.g., methoxy (B1213986) -OCH₃) would increase the ring's electron density. msu.edu
Bulky substituents could introduce steric hindrance, which might either prevent binding to a target or, conversely, enhance specificity by favoring a particular binding conformation. nih.gov
In Vitro Metabolism and Biotransformation Studies (Enzymatic Hydrolysis, Oxidation)
The in vitro metabolism of this compound is predicted to proceed through several key biotransformation pathways, primarily involving enzymatic reactions common for esters and ketones.
Enzymatic Hydrolysis: The most probable initial metabolic step is the hydrolysis of the valerate ester bond by esterase enzymes, which are abundant in the liver and plasma. This reaction would cleave the molecule into two smaller components: 4-(4-hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone) and valeric acid. smolecule.com This reaction effectively treats this compound as a pro-drug of Raspberry Ketone.
Reduction: Following hydrolysis, the ketone group on the 3-oxobutyl chain of the resulting Raspberry Ketone is susceptible to reduction by carbonyl reductases or alcohol dehydrogenases. smolecule.comlivescience.io This biotransformation converts the ketone into a secondary alcohol, yielding 4-(4-hydroxyphenyl)-2-butanol, also known as raspberry alcohol. This is a major metabolic route for Raspberry Ketone. nih.gov
Oxidation: While less common for this specific structure, oxidative pathways could also occur. This might involve hydroxylation of the phenyl ring at positions ortho to the existing substituent, or oxidation of the alkyl chains, catalyzed by cytochrome P450 enzymes. smolecule.com
These metabolic pathways collectively lead to the deactivation and increased polarity of the compound, facilitating its eventual excretion from the body.
| Pathway | Enzyme Class (Example) | Substrate | Product(s) | Description |
|---|---|---|---|---|
| Ester Hydrolysis | Carboxylesterases | This compound | Raspberry Ketone + Valeric Acid | Cleavage of the ester bond to release the parent phenol (B47542) and a carboxylic acid. |
| Ketone Reduction | Carbonyl Reductases / Alcohol Dehydrogenases | Raspberry Ketone | Raspberry Alcohol | Conversion of the carbonyl group to a secondary alcohol. |
| Aromatic Oxidation | Cytochrome P450 | Raspberry Ketone | Hydroxylated derivatives | Addition of a hydroxyl (-OH) group to the phenyl ring. |
Membrane Permeability and Transport Studies (in vitro models)
Currently, there are no publicly available research findings or data tables detailing the apparent permeability coefficient (Papp) in Caco-2 models or the effective permeability (Pe) in PAMPA systems for this compound. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. This model is instrumental in assessing both passive diffusion and active transport mechanisms. The absence of such studies for this compound means that its potential for active transport or as a substrate for efflux pumps, such as P-glycoprotein, remains uninvestigated.
Similarly, the PAMPA model, which evaluates passive permeability across an artificial lipid membrane, has not been reportedly applied to this compound. This assay is a high-throughput method to predict passive transcellular permeability, and its data, when compared with Caco-2 results, can help elucidate the contribution of active transport processes.
The lack of empirical data for this compound and its analogs prevents a detailed discussion of their structure-permeability relationships. Such an analysis would typically involve comparing the permeability of various analogs to understand the influence of specific functional groups on their ability to cross the intestinal epithelium. For instance, alterations in the length of the valerate chain or modifications to the oxobutyl group could significantly impact lipophilicity and, consequently, passive diffusion.
Environmental Fate and Degradation Pathways of 4 3 Oxobutyl Phenyl Valerate
Biodegradation Mechanisms in Environmental Matrices
The primary mechanism for the biodegradation of 4-(3-Oxobutyl)phenyl valerate (B167501) in environmental matrices such as soil and water is expected to be enzymatic hydrolysis of the ester bond. This process is common for ester-containing compounds and is facilitated by a wide variety of microorganisms. The susceptibility of an ester to biodegradation can be influenced by its chemical structure, including the length and branching of the carbon chains.
In the case of 4-(3-Oxobutyl)phenyl valerate, the ester linkage is a prime target for microbial esterases, which would cleave the molecule into 4-(4-hydroxyphenyl)-2-butanone (B135659) and valeric acid. These initial degradation products are generally more amenable to further microbial breakdown. The ultimate biodegradability of the compound will depend on the complete mineralization of these intermediates to carbon dioxide and water under aerobic conditions, or to methane (B114726) and carbon dioxide under anaerobic conditions.
Predictive models, such as BIOWIN from the EPI Suite™, can provide an estimation of the likelihood and rate of biodegradation. These models are based on the structural fragments of the molecule and their known susceptibility to microbial degradation.
| Prediction Model (BIOWIN) | Result | Interpretation |
|---|---|---|
| Linear Biodegradation Model | Weeks-Months | Suggests a moderate rate of biodegradation in an aquatic environment. |
| Non-Linear Biodegradation Model | Days-Weeks | Indicates a potentially faster rate of biodegradation compared to the linear model. |
| Ultimate Biodegradation Timeframe | Weeks | Predicts the time required for complete mineralization of the compound. |
| Anaerobic Biodegradation | Not predicted to be significant | Suggests that anaerobic degradation may be a slower process compared to aerobic degradation. |
Metabolite Identification and Characterization in Environmental Systems
As a direct result of the primary degradation pathways, several metabolites of this compound can be anticipated in environmental systems.
The initial and most significant degradation step, whether through biotic or abiotic hydrolysis, is the cleavage of the ester bond. This process yields two primary metabolites:
4-(4-hydroxyphenyl)-2-butanone: An aromatic ketone with a hydroxyl group. This compound itself may be subject to further biodegradation, potentially through ring cleavage and subsequent metabolism.
Valeric acid (Pentanoic acid): A short-chain fatty acid that is readily biodegradable by a wide range of microorganisms in the environment.
Further degradation of 4-(4-hydroxyphenyl)-2-butanone could proceed through various microbial metabolic pathways common for aromatic compounds. These pathways often involve hydroxylation of the aromatic ring, followed by ring opening and subsequent metabolism of the resulting aliphatic intermediates. The ketone group may also be subject to microbial reduction to a secondary alcohol.
The identification and characterization of these and subsequent metabolites in environmental samples would typically be carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Environmental Partitioning Behavior (e.g., soil, water, air)
The environmental partitioning of this compound describes its distribution among the major environmental compartments: soil, water, and air. This behavior is governed by the compound's key physicochemical properties, including its water solubility, vapor pressure, and its partition coefficients between different phases, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).
Due to its molecular structure, which includes both polar (ester and ketone groups) and nonpolar (phenyl ring and alkyl chain) components, this compound is expected to have moderate hydrophobicity. A predicted LogP (a measure of the octanol-water partition coefficient) of 3.08 indicates a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. chemsafetypro.com
The following table presents the predicted physicochemical properties relevant to the environmental partitioning of this compound, as estimated by the EPI Suite™ QSAR models.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.08 | Indicates a moderate potential for bioaccumulation and sorption to organic matter. |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Estimated to be in the range of 100-1000 L/kg | Suggests moderate mobility in soil; some leaching to groundwater is possible, but sorption to soil organic matter will be a significant process. |
| Henry's Law Constant | Low | Indicates a low tendency to volatilize from water to the atmosphere. |
| Water Solubility | Limited | Consistent with its moderate hydrophobicity. epa.gov |
Based on these predicted parameters, this compound is expected to predominantly reside in the soil and sediment compartments if released into the environment. Its low vapor pressure and Henry's Law constant suggest that volatilization into the atmosphere is not a major transport pathway. While it has limited water solubility, its moderate Koc value indicates that some portion may remain in the aqueous phase and be subject to transport in surface water or leaching through the soil profile.
Applications in Advanced Materials and Chemical Technologies Mechanistic & Development Focused
Chemical Intermediate in Complex Organic Synthesis
As an organic molecule, "4-(3-Oxobutyl)phenyl valerate" possesses several reactive sites that could theoretically allow it to serve as a chemical intermediate in the synthesis of more complex molecules. Its synthesis is typically achieved through the esterification of 4-(3-oxobutyl)phenol with valeric acid or its derivatives. smolecule.com This reaction itself highlights its nature as a product of a common organic transformation.
Functional Monomer in Polymer Science
The structure of "this compound" does not inherently lend itself to common polymerization reactions. It lacks typical polymerizable groups such as vinyl or acrylic moieties. For it to act as a functional monomer, it would likely require chemical modification to introduce a polymerizable handle. For instance, the phenolic precursor, 4-(3-oxobutyl)phenol, could potentially be converted into a polymerizable derivative before esterification with valeric acid.
Alternatively, the ketone functionality could, in theory, be utilized in specific types of condensation polymerization reactions. However, there is no evidence in the available literature to suggest that "this compound" has been investigated or utilized for the creation of specialty polymers. Research in polymer science is extensive, and the absence of this specific compound in polymerization literature suggests it is not a commonly used monomer.
Surface Modification and Coating Technologies
The application of a molecule in surface modification typically relies on its ability to anchor to a substrate and present a functional surface. The ester and ketone groups of "this compound" could potentially engage in hydrogen bonding or dipole-dipole interactions with a surface. The valerate (B167501) chain could influence the hydrophobicity of a modified surface.
For applications such as creating biocompatible surfaces, specific chemical moieties that are known to reduce protein adsorption and cell adhesion are usually required. While the general class of phenyl esters might be explored in this context, there is no specific research linking "this compound" to the development of biocompatible or other functional coatings. The creation of such surfaces often involves more complex molecules with tailored properties.
Applications in Chemical Sensors or Diagnostic Reagents
The utility of a compound in a chemical sensor is predicated on its ability to selectively interact with a target analyte, leading to a measurable signal. This interaction is often based on specific binding events, such as host-guest complexation, or a chemical reaction that produces a change in color, fluorescence, or an electrical signal.
The structure of "this compound" does not present obvious functionalities for the selective recognition of common analytes. While the ketone or ester groups could potentially interact with certain metal ions or other species, there is no documented research demonstrating the development of a chemical sensor or diagnostic reagent based on this specific molecule. The design of such systems typically involves molecules with more complex and specific recognition elements. A related compound, 4-(3-Oxobutyl)phenyl acetate (B1210297), has been identified as an insect attractant, but this biological activity does not fall within the scope of the requested applications in advanced materials and chemical technologies.
Concluding Remarks and Future Research Perspectives on 4 3 Oxobutyl Phenyl Valerate
Current Gaps in Knowledge and Unexplored Research Avenues
Despite its clear chemical structure, there is a notable scarcity of dedicated research on 4-(3-Oxobutyl)phenyl valerate (B167501) in publicly available scientific literature. This presents several significant gaps in our understanding and opens up numerous avenues for future investigation:
Physicochemical Characterization: Detailed experimental data on the physical and chemical properties of 4-(3-Oxobutyl)phenyl valerate are not readily available. This includes fundamental data such as melting point, boiling point, and comprehensive spectroscopic analyses (NMR, IR, Mass Spectrometry). A thorough characterization is the foundational step for any further research.
Synthesis Optimization: While the synthesis of this compound can be inferred from general esterification principles, specific studies on optimizing its synthesis for yield, purity, and cost-effectiveness are lacking. Research into different catalytic systems, including enzymatic and heterogeneous catalysts, could provide more efficient and sustainable production methods.
Biological Activity and Pharmacological Profile: The biological effects of this compound are largely unknown. A crucial area for future research is the systematic screening of this compound for various biological activities. Given that the structurally similar compound, 4-(3-Oxobutyl)phenyl acetate (B1210297), is known as a melon fly attractant, investigating the potential pheromonal or allelochemical properties of the valerate analogue would be a logical starting point. Furthermore, studies on its potential cytotoxicity, antimicrobial, or other pharmacological effects are completely unexplored.
Mechanism of Action: Should any significant biological activity be discovered, subsequent research would need to focus on elucidating the underlying mechanism of action. This would involve identifying molecular targets and signaling pathways affected by the compound.
Metabolic Fate: Understanding how this compound is metabolized in biological systems is essential for any potential application in agrochemicals or pharmaceuticals. Studies on its absorption, distribution, metabolism, and excretion (ADME) are currently non-existent.
Emerging Methodologies and Technologies for Research on this compound
Advances in chemical and biological research methodologies offer powerful tools to investigate this compound more effectively:
High-Throughput Screening (HTS): To address the gap in biological activity data, HTS technologies can be employed to rapidly screen the compound against a wide array of biological targets and cell-based assays. This would enable the efficient identification of any potential therapeutic or agrochemical leads.
Computational Chemistry and Molecular Modeling: In the absence of extensive experimental data, computational approaches can provide valuable insights. Density Functional Theory (DFT) calculations can be used to predict its electronic structure, reactivity, and spectroscopic properties. Molecular docking studies could explore its potential interactions with various enzymes and receptors, helping to prioritize experimental screening efforts.
Advanced Spectroscopic and Chromatographic Techniques: Modern analytical techniques, such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), would be invaluable for the unambiguous structural confirmation and purity assessment of synthesized this compound. These techniques would also be crucial for identifying metabolites in biological studies.
Green Synthesis Approaches: Research into the synthesis of this compound could benefit from the application of green chemistry principles. This includes the use of biocatalysts (e.g., lipases), eco-friendly solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to develop more sustainable production methods.
Potential for Collaborative and Interdisciplinary Research Initiatives
The multifaceted nature of the research required to fully understand this compound lends itself to collaborative and interdisciplinary efforts:
Synthetic and Medicinal Chemistry: A collaboration between synthetic organic chemists and medicinal chemists would be essential for the efficient synthesis of this compound and its analogues, as well as for designing and executing studies to evaluate their biological activities and structure-activity relationships (SAR).
Chemical Ecology and Agriculture: Given the known activity of its acetate analogue, collaboration with chemical ecologists and agricultural scientists could explore its potential as a semiochemical for pest management. This could involve field trials and behavioral assays with relevant insect species.
Pharmacology and Toxicology: If any promising pharmacological activities are identified, collaboration with pharmacologists and toxicologists would be necessary to conduct in-depth in vivo studies to assess efficacy and safety profiles.
Materials Science: The properties of aromatic esters are also of interest in materials science. mdpi.com Collaborative research could explore the potential of this compound or its derivatives as components in the formulation of novel polymers, liquid crystals, or other advanced materials.
Q & A
Q. What is the standard protocol for measuring neuropathy target esterase (NTE) activity using phenyl valerate?
NTE activity is typically measured via a two-step enzymatic assay. First, phenyl valerate is hydrolyzed by NTE, releasing phenol. In the second step, phenol is quantified colorimetrically using 4-aminoantipyrine or electrochemically via a tyrosinase carbon-paste electrode. The bioelectrochemical method improves sensitivity by 10-fold compared to spectrophotometry, enabling detection in complex matrices like whole human blood (limit of detection: 0.19 ± 0.02 nmol/min/mg protein) .
Q. Why are avian models (e.g., hens) preferred for studying organophosphate (OP)-induced neurotoxicity involving phenyl valerate esterases?
Hens are highly susceptible to OP-induced delayed neuropathy and exhibit neurotoxic esterase (NTE) activity patterns similar to humans. Studies show that phenyl valerate esterases in hen brain microtubules are distinct from proteases degrading high-molecular-weight MAPs, making them ideal for isolating NTE-specific responses. Notably, esterase distribution in hens is unaffected by age or species-specific OP resistance .
Advanced Research Questions
Q. How can bioelectrochemical sensors be optimized for phenyl valerate detection in heterogeneous biological samples?
Key parameters include:
- Working potential : -0.1 V (vs Ag/AgCl) minimizes background noise .
- pH : Optimal response occurs at pH 7.0 in phosphate buffer .
- Sensor design : Nano-scale electrode interfaces reduce response time to <20 seconds. The linear range is 0.5–12 µM (r=0.991), with saturation at ~30 µM. Reproducibility tests show a 9.9% RSD at 4 µM .
- Controls : Account for auto-hydrolysis of phenyl valerate by measuring baseline phenol levels .
Q. What experimental controls are critical for validating phenyl valerate esterase specificity in enzyme activity assays?
- Positive controls : Use enzymes with known activity (e.g., cPLA2 or chymotrypsin) to confirm assay functionality .
- Negative controls : Test enzymes like Pseudomonas aeruginosa ExoU, which lacks phenyl valerate esterase activity, to rule out non-specific hydrolysis .
- Matrix controls : In blood samples, validate against spectrophotometric methods to address interference from hemoglobin .
Q. How can researchers resolve contradictions in esterase activity data across tissue preparations?
Thermostability studies reveal multiple phenyl valerate esterase forms in brain homogenates (e.g., cow, mouse, pig). To isolate NTE-specific activity:
- Pre-treat samples with paraoxon to inhibit non-NTE esterases.
- Use mipafox or di-2-propyl phosphorofluoridate to distinguish NTE-like activity in blood .
- Compare lysosomal vs. cytoplasmic enzyme release patterns .
Q. What methodological advancements address limitations in detecting phenyl valerate hydrolysis products?
- Tyrosinase electrodes : Enable real-time phenol detection in blood with a 0.5 µM detection limit (S/N=3) .
- Calibration curves : Use standardized phenyl valerate solutions (e.g., 100 µg/mL in MeOH) to ensure reproducibility .
- Cross-validation : Pair electrochemical data with HPLC-MS for trace-level quantification .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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